4-(Dimethylamino)-2-nitrobenzohydrazide
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Overview
Description
4-(Dimethylamino)-2-nitrobenzohydrazide is an organic compound that features both a dimethylamino group and a nitro group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-nitrobenzohydrazide typically involves the reaction of 4-(Dimethylamino)-2-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols.
Condensation Reagents: Aldehydes and ketones.
Major Products
Reduction: 4-(Dimethylamino)-2-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Condensation: Hydrazones formed from the reaction with aldehydes or ketones.
Scientific Research Applications
4-(Dimethylamino)-2-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the development of probes and sensors due to its ability to undergo specific chemical reactions.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-nitrobenzohydrazide involves its ability to participate in various chemical reactions due to the presence of the dimethylamino and nitro groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The hydrazide group can form stable complexes with metal ions, which can be useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the nitro and hydrazide groups.
4-(Dimethylamino)-2-nitrobenzaldehyde: Similar but lacks the hydrazide group.
4-(Dimethylamino)benzoic acid: Similar but has a carboxylic acid group instead of the nitro and hydrazide groups.
Uniqueness
4-(Dimethylamino)-2-nitrobenzohydrazide is unique due to the combination of the dimethylamino, nitro, and hydrazide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Properties
CAS No. |
830334-37-7 |
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Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
4-(dimethylamino)-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H12N4O3/c1-12(2)6-3-4-7(9(14)11-10)8(5-6)13(15)16/h3-5H,10H2,1-2H3,(H,11,14) |
InChI Key |
CISXIEUJDAHLBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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